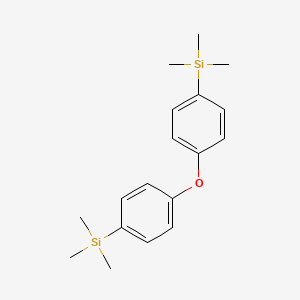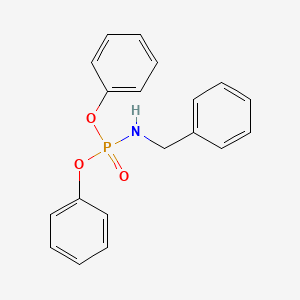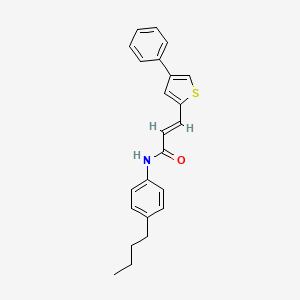
N-(4-Butylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide est un composé organique qui appartient à la classe des amides. Ce composé présente un groupe phényle substitué par un butyle et un groupe thiényle substitué par un phényle liés par une liaison propènamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide implique généralement les étapes suivantes :
Formation de la liaison amide : Cela peut être réalisé par la réaction de la 4-butylaniline avec l’acide 3-(4-phényl-2-thiényl)-2-propénoïque à l’aide de réactifs de couplage tels que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Conditions réactionnelles : La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou le diméthylformamide à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l’efficacité et le rendement du processus.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogénation au moyen de brome ou chloration au moyen de chlore gazeux.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines ou d’alcools.
Substitution : Formation de dérivés halogénés.
Applications De Recherche Scientifique
Chimie : Utilisé comme brique élémentaire en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son potentiel en tant qu’agent thérapeutique dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme D'action
Le mécanisme par lequel la N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide exerce ses effets dépend de son application spécifique :
Activité biologique : Le composé peut interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité et conduisant à des effets thérapeutiques.
Réactivité chimique : La présence de groupes donneurs d’électrons et d’attracteurs d’électrons dans la molécule peut influencer sa réactivité et son interaction avec d’autres espèces chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide : peut être comparé à d’autres amides et composés substitués par du thiényle tels que :
Unicité
- La combinaison unique du groupe phényle substitué par un butyle et du groupe thiényle substitué par un phényle dans la N-(4-Butylphényl)-3-(4-phényl-2-thiényl)-2-propènamide peut conférer des propriétés physiques, chimiques et biologiques distinctes par rapport à des composés similaires.
Propriétés
Numéro CAS |
853348-18-2 |
|---|---|
Formule moléculaire |
C23H23NOS |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(E)-N-(4-butylphenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C23H23NOS/c1-2-3-7-18-10-12-21(13-11-18)24-23(25)15-14-22-16-20(17-26-22)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7H2,1H3,(H,24,25)/b15-14+ |
Clé InChI |
CMYNTFZMEYDLHS-CCEZHUSRSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



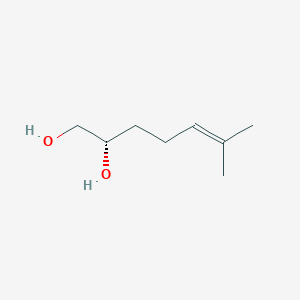

![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
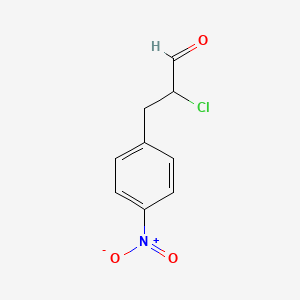
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
